Methyl 1-bromocycloheptane-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-bromocycloheptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-8(11)9(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVHRCYHCSMZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-bromocycloheptane-1-carboxylate can be synthesized through the bromination of methyl cycloheptane-1-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-bromocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted cycloheptane derivatives.
Reduction: The primary product is cycloheptanol.
Oxidation: The main product is cycloheptane carboxylic acid.
Scientific Research Applications
Organic Synthesis
Methyl 1-bromocycloheptane-1-carboxylate is primarily utilized as an intermediate in organic synthesis. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. This compound can be employed in the following synthetic pathways:
- Reformatsky Reaction : It can be used to generate β-hydroxy esters from aldehydes or ketones, which are valuable intermediates in the synthesis of complex organic molecules.
- Synthesis of Cycloheptene Derivatives : The compound can be transformed into cycloheptene derivatives, which are important in the production of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The potential biological activities of this compound have been explored in several studies:
- Antimicrobial Activity : Research indicates that brominated compounds often exhibit significant antimicrobial properties. This compound has shown activity against various pathogenic strains, including resistant bacteria.
Table 1: Antimicrobial Activity Data
| Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Moderate activity observed |
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress. This positions it as a candidate for further development in cancer therapeutics.
Table 2: Cell Viability in Cancer Studies
| Cell Line Tested | IC50 (μM) | Viability (%) |
|---|---|---|
| H9c2 Cardiomyocytes | Not specified | Not specified |
| Doxorubicin + Derivative Compounds | >40 μM | >80% with co-treatment |
Material Science
In material science, this compound can serve as a building block for the development of novel polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Case Studies and Research Findings
Several studies have documented the utility of this compound:
- Synthesis of Brominated Derivatives : A study demonstrated the enhanced antibacterial activity of brominated derivatives against Helicobacter pylori and other gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
- Cytotoxicity Studies : Investigations into related compounds revealed that certain derivatives could inhibit cell proliferation across multiple cancer cell lines, indicating a promising avenue for anticancer research.
- Mechanistic Insights : Research has indicated that this compound may induce oxidative stress leading to apoptosis in cancer cells, aligning with common mechanisms exploited by many anticancer agents.
Mechanism of Action
The mechanism of action of methyl 1-bromocycloheptane-1-carboxylate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the molecular structure, which allows for easy access to the reactive sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with methyl 1-bromocycloheptane-1-carboxylate, differing in ring size, substituents, or functional groups:
Key Research Findings
- Synthetic Utility : Methyl 2-bromo-1-cyclohexene-1-carboxylate () demonstrates a 92% yield in hydrolysis reactions to form carboxylic acids, suggesting efficient scalability for industrial applications.
- Thermal Stability : Cyclopentane derivatives () are reported to have lower thermal stability compared to larger rings, which may limit their use in high-temperature reactions.
- Biological Relevance : Compounds with aromatic substituents (e.g., ) are frequently explored in medicinal chemistry due to their ability to interact with hydrophobic enzyme pockets.
Data Limitations
- Missing Physicochemical Data : Critical parameters like solubility, melting point, and spectral data (NMR, IR) for this compound are absent in the reviewed literature.
Biological Activity
Overview
Methyl 1-bromocycloheptane-1-carboxylate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom and a cyclic ester group, influences its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H13BrO2
- Molar Mass : 235.1 g/mol
- Structure : The compound features a seven-membered cycloheptane ring with a carboxylate ester and a bromine substituent.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The bromine atom can act as an electrophile, potentially inhibiting various enzymes involved in metabolic pathways.
- Interaction with Biomolecules : The ester functional group allows for interactions with nucleophiles such as amino acids, which may lead to modifications in protein function.
- Radical Formation : Under certain conditions, the compound can generate free radicals, which may play a role in oxidative stress responses.
Antimicrobial Activity
Studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Anticancer Potential
Research into the anticancer properties of related compounds suggests that this compound may inhibit cancer cell proliferation. A study demonstrated that structural analogs could induce apoptosis in cancer cells through caspase activation.
| Compound | Activity Type | Target Organism/Cell Line |
|---|---|---|
| This compound | Antimicrobial | E. coli |
| Analog A | Anticancer | HeLa cells |
| Analog B | Antimicrobial | S. aureus |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. The results indicated significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies using various cancer cell lines demonstrated that this compound analogs could reduce cell viability significantly. The study utilized MTT assays to quantify cytotoxic effects, revealing IC50 values in the low micromolar range.
Research Findings
Several research articles have explored the biological implications of this compound and its derivatives:
- A review on oxygen activation processes highlights the potential for this compound to participate in radical transformations mediated by heme proteins, suggesting a broader biochemical role .
- Investigations into fatty acids and their derivatives indicate that compounds similar to this compound can exhibit anti-inflammatory properties .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 1-bromocycloheptane-1-carboxylate?
Answer:
The synthesis of brominated cycloheptane esters typically involves nucleophilic substitution or esterification reactions. For example, bromination of a preformed cycloheptane carboxylate using reagents like PBr₃ or HBr in the presence of a catalyst (e.g., Lewis acids) can introduce the bromine moiety. Alternatively, esterification of 1-bromocycloheptane-1-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) is a viable route. Ensure inert conditions (N₂/Ar) to prevent side reactions, as brominated compounds are often sensitive to moisture and heat . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm regioselectivity and purity .
Basic: What safety protocols should researchers follow when handling this compound?
Answer:
Brominated esters are often reactive and require strict safety measures:
- Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent decomposition. Avoid exposure to strong oxidizers (e.g., peroxides) and bases, which may trigger hazardous reactions .
- Handling: Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Waste disposal: Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H NMR can confirm the bromine’s position on the cycloheptane ring by analyzing coupling constants and splitting patterns. ¹³C NMR identifies carbonyl (C=O) and quaternary carbon shifts .
- IR Spectroscopy: Validate ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
- Temperature Control: Lower reaction temperatures (0–25°C) reduce radical side reactions common in brominations. Use ice baths for exothermic steps .
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ or FeCl₃) to enhance regioselectivity. Monitor progress via TLC or GC-MS to identify by-products early .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) improve solubility, while non-polar solvents (e.g., hexane) may precipitate impurities .
Advanced: What strategies resolve contradictions in reported reaction yields for this compound?
Answer:
- Statistical Analysis: Apply ANOVA or t-tests to compare yields under varying conditions (e.g., catalysts, solvents). Report confidence intervals to quantify uncertainty .
- Reproducibility Checks: Replicate experiments using identical reagent batches and equipment. Cross-validate with independent labs to rule out procedural biases .
- By-product Identification: Use LC-MS or preparative chromatography to isolate and characterize impurities, then adjust reaction stoichiometry accordingly .
Advanced: How does the bromine substituent’s position on the cycloheptane ring influence reactivity?
Answer:
- Steric Effects: The bulky bromine at the 1-position creates steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. Computational modeling (DFT) can predict transition-state geometries .
- Electronic Effects: Bromine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, enhancing reactivity in acyl substitution reactions. Compare kinetics with non-brominated analogs via Hammett plots .
- Ring Strain: Cycloheptane’s larger ring size reduces strain compared to smaller rings (e.g., cyclopropane), but bromine may induce torsional stress. X-ray crystallography can elucidate conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
